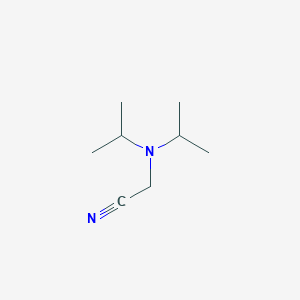
p-Cyanobenzylidene p-nonyloxyaniline
説明
P-Cyanobenzylidene p-nonyloxyaniline (CBNPA) is an organic compound that is widely used in the synthesis of a variety of organic molecules. It is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and fragrances. CBNPA has also been used in the synthesis of a variety of polymers, such as polyurethanes, polystyrenes, and polycarbonates. The compound has also been used in the synthesis of a variety of nanomaterials, including carbon nanotubes and graphene.
科学的研究の応用
Liquid Crystalline Properties
p-Cyanobenzylidene p-nonyloxyaniline (pCBpNOA) has been extensively studied for its properties in liquid crystalline states. Research has explored its translational order parameter in different phases, particularly focusing on smectic phases. This compound, along with others like p-decyloxybenzylidene p-butylaniline, has been analyzed using X-ray intensity data to understand its structural properties in various temperature conditions (Vinutha et al., 2015).
Surface Tension Characteristics
The surface tension of pCBpNOA, specifically its variant p-cyanobenzylidene p'-n-octyloxyaniline (CBOOA), has been studied across its smectic A, nematic, and isotropic phases. Significant changes in surface tension-temperature characteristics have been observed at different phase transitions, providing insights into the molecular interactions at various states (Krishnaswamy & Shashidhar, 1977).
Phase Transition Analysis
Fourier transform infrared spectrometry has been used to study the phase transitions of pCBpNOA. This research focuses on the behavior of the CN stretching band and how its frequency, intensity, and shape change with temperature, correlating these changes with different mesogenic states (Zhang & Gilpin, 1993).
Crystal Structure Examination
The crystal structure of pCBpNOA and related compounds has been analyzed to understand the molecular interactions and structural arrangements. This study provides detailed insights into the spatial arrangement of molecules and intermolecular interactions in different crystalline states (Ojala et al., 2001).
特性
IUPAC Name |
4-[(4-nonoxyphenyl)iminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-8-17-26-23-15-13-22(14-16-23)25-19-21-11-9-20(18-24)10-12-21/h9-16,19H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSIRWJOWLGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233769 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67363-89-7 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanobenzylidene p-nonyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Cyanobenzylidene p-nonyloxyaniline?
A1: Liquid crystals exist in a state of matter between solid crystals and isotropic liquids. Understanding the degree of order within these phases is crucial for characterizing their unique properties. The translational order parameter provides a quantitative measure of how well the molecules are arranged in a periodic fashion within the smectic layers. This parameter helps scientists understand the relationship between molecular structure and the physical properties of liquid crystals, ultimately impacting their applications in displays, sensors, and other technologies.
Q2: How was the translational order parameter determined for this compound in the study?
A2: The researchers utilized X-ray diffraction data to determine the translational order parameter for this compound []. By analyzing the intensities of the diffraction peaks, they were able to calculate the degree of positional order within the smectic layers of the liquid crystal at various temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















